环丁烷羰酰氯

描述

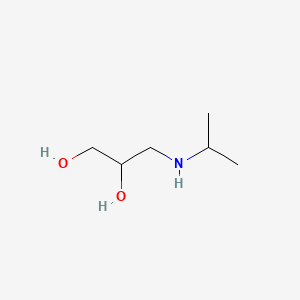

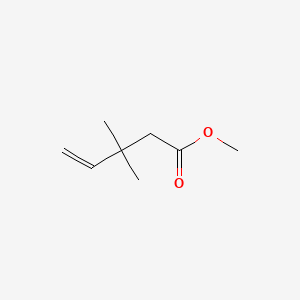

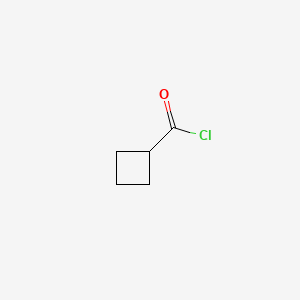

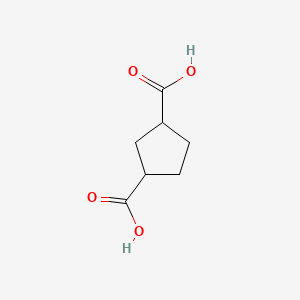

Cyclobutanecarbonyl chloride, also known as Cyclobutancarboxylic acid chloride, is a chemical compound with the molecular formula C5H7ClO and a molecular weight of 118.56 . It is a clear, colorless liquid .

Synthesis Analysis

Cyclobutanecarbonyl chloride can be synthesized from Thionyl chloride and Cyclobutanecarboxylic acid . Another synthesis method involves the use of N,N-dimethyl-formamide in tetrahydrofuran at 20°C for 2 hours .Molecular Structure Analysis

The molecular structure of Cyclobutanecarbonyl chloride is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cyclobutanecarbonyl chloride is involved in various chemical reactions. For instance, it is used in the synthesis of 14-Aryl-13-oxadispiro [3.1.5.3]tetradecane-5,12-diones by the reformatsky reaction .Physical And Chemical Properties Analysis

Cyclobutanecarbonyl chloride is a clear, colorless liquid . It has a refractive index of 1.455 , a boiling point of 60 °C/50 mmHg , and a density of 1.039 g/mL at 25 °C .科学研究应用

医药合成

环丁烷羰酰氯用于合成各种药物化合物。其反应性羰酰氯基团使其能够用作酰化剂,将环丁烷环引入药物分子中。 这对于开发具有改善药代动力学特性的新药物至关重要 .

有机合成

在有机化学中,环丁烷羰酰氯用作构建复杂分子的构建块。 它在含有环丁烷的天然产物的合成中特别有用,这些天然产物以其强大的生物活性而闻名,并且经常用于开发新的治疗剂 .

材料科学

该化合物在材料科学中得到应用,特别是在开发新型聚合物和涂层方面。 其独特的结构可以在掺入聚合物链时赋予强度和稳定性,从而可能导致具有新颖特性的材料 .

农业研究

环丁烷羰酰氯可用于开发新型农用化学品。 它的反应性可以用来制造保护农作物免受病虫害的化合物,或合成可以提高作物产量的植物生长调节剂 .

环境研究

研究人员利用环丁烷羰酰氯进行环境研究,以了解其行为和对生态系统的影响。 它可以用作模型化合物来研究类似有机化学物质的环境归宿 .

工业应用

在工业规模上,环丁烷羰酰氯可以用作制造各种化工产品的中间体。 其应用范围从染料和香料的生产到更复杂的工业化学品的合成 .

分析化学

在分析化学中,环丁烷羰酰氯可以用作衍生化试剂,以提高使用色谱等技术在复杂混合物中某些化合物的检测性和测量性 .

化学研究

最后,环丁烷羰酰氯是化学研究中的一个关注点,科学家们正在探索其反应性和形成新化学键的潜力。 这项研究可以导致新反应和催化过程的发现 .

安全和危害

Cyclobutanecarbonyl chloride is a flammable liquid and vapor. It causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

作用机制

Target of Action

Cyclobutanecarbonyl chloride is a chemical compound with the molecular formula C5H7ClO

Action Environment

The action, efficacy, and stability of Cyclobutanecarbonyl chloride can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored in a cool, dry place to maintain its stability . Furthermore, its reactivity may be influenced by the pH of its environment, as well as the presence of other reactive species.

生化分析

Biochemical Properties

Cyclobutanecarbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are catalyzed by enzymes like acyltransferases, which facilitate the transfer of the cyclobutanecarbonyl group to the target molecule .

Cellular Effects

Cyclobutanecarbonyl chloride affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through acylation. This modification can alter the activity of enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of histone proteins by cyclobutanecarbonyl chloride can lead to changes in gene expression by altering chromatin structure .

Molecular Mechanism

The molecular mechanism of cyclobutanecarbonyl chloride involves its interaction with biomolecules through covalent bonding. The compound forms covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable acylated products. This acylation can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, cyclobutanecarbonyl chloride can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclobutanecarbonyl chloride can change over time due to its stability and degradation. The compound is stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of cyclobutanecarboxylic acid and hydrochloric acid. Long-term exposure to cyclobutanecarbonyl chloride can result in sustained acylation of cellular proteins, potentially leading to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of cyclobutanecarbonyl chloride vary with different dosages in animal models. At low doses, the compound may cause mild acylation of proteins and enzymes, leading to subtle changes in cellular function. At high doses, cyclobutanecarbonyl chloride can cause significant toxicity, including enzyme inhibition, disruption of cellular metabolism, and potential cell death. These toxic effects are dose-dependent and can vary between different animal models .

Metabolic Pathways

Cyclobutanecarbonyl chloride is involved in metabolic pathways that include its conversion to cyclobutanecarboxylic acid through hydrolysis. This reaction is catalyzed by esterases and other hydrolytic enzymes. The compound can also participate in acylation reactions with various biomolecules, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, cyclobutanecarbonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can affect its activity and function .

Subcellular Localization

Cyclobutanecarbonyl chloride is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization, as it can acylate proteins and enzymes in specific compartments. Targeting signals and post-translational modifications can direct cyclobutanecarbonyl chloride to specific organelles, where it can exert its biochemical effects .

属性

IUPAC Name |

cyclobutanecarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c6-5(7)4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWMYCVMQSLLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198197 | |

| Record name | Cyclobutanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5006-22-4 | |

| Record name | Cyclobutanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Is there any spectroscopic data available for Cyclobutanecarbonyl chloride?

A: Yes, vibrational spectra for Cyclobutanecarbonyl chloride and its α-deuterated derivative have been reported [, ]. These studies likely provide insights into the molecule's vibrational modes and structural characteristics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-](/img/structure/B1580840.png)